molecular formula C10H7Cl2NO3 B3051046 (2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid CAS No. 306935-72-8

(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3051046
CAS No.: 306935-72-8
M. Wt: 260.07 g/mol
InChI Key: WFWKZRKAECLVSE-UHFFFAOYSA-N
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Description

(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid is a high-purity chemical reagent designed for research use in medicinal chemistry and biochemistry. Compounds within this class of aromatic amino acid derivatives have been investigated as valuable precursors for the synthesis of metal carboxylate complexes, which are subsequently screened for a range of biological activities . The structural features of this compound, particularly the carboxylic acid and amide functional groups, suggest its potential utility as an organic ligand that can coordinate to various metal centers, such as Zinc(II), Copper(II), and Cadmium(II), to form novel complexes for pharmaceutical research . Research on highly similar analogs has demonstrated significant promise in biological screening studies, including the inhibition of enzymes like alkaline phosphatase (ALP), indicating potential for developing new therapeutic agents . Furthermore, related organotin(IV) carboxylate complexes have been explored for their diverse applications as DNA intercalators, urease inhibitors, and antimicrobial and anticancer agents . The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKZRKAECLVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282062
Record name 2-Butenoic acid, 4-[(2,4-dichlorophenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-72-8
Record name 4-[(2,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-[(2,4-dichlorophenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anhydride Opening and Ozonolysis-Mediated Double Bond Formation

A foundational method derives from the large-scale synthesis of related 4-amino-2,4-dioxobutanoic acid derivatives, as detailed in US9963423B2 . While the target compound differs by the presence of a 2,4-dichlorophenyl group and a conjugated double bond, analogous steps can be adapted:

  • Anhydride Activation : Dihydro-3-methylene-2,5-furandione (itaconic anhydride) is reacted with cooled ammonium hydroxide (0–5°C) to form 4-amino-2-methylene-4-oxobutanoic acid.
  • Ethanol Solubility-Based Purification : The crude product is triturated with ethanol to remove soluble impurities, yielding a solid intermediate.
  • Ozonolysis and Double Bond Formation : Treating the intermediate with ozone in aqueous medium cleaves the methylene group, generating formaldehyde and 4-amino-2,4-dioxobutanoic acid. For the target compound, substituting the methylene group with a pre-formed α,β-unsaturated system (e.g., via Wittig reaction) could introduce the E-configured double bond.

Critical Parameters :

  • Temperature control during anhydride opening prevents side reactions.
  • Ozonolysis duration and pH must be optimized to avoid over-oxidation.

Michael Addition of 2,4-Dichloroaniline to Maleic Anhydride

The EP3130583A1 patent highlights Friedel-Crafts acylation and Michael addition strategies for dichlorophenyl-containing compounds. Adapting this, the target molecule can be synthesized via:

  • Michael Adduct Formation : Reacting 2,4-dichloroaniline with maleic anhydride in dichloromethane at −10°C, catalyzed by triethylamine, yields the β-amino carbonyl adduct.
  • Tautomerization and Dehydration : Heating the adduct in toluene with p-toluenesulfonic acid (PTSA) induces dehydration, forming the α,β-unsaturated system.

$$
\text{Maleic anhydride} + \text{2,4-Dichloroaniline} \xrightarrow{\text{Et}_3\text{N, -10°C}} \text{Adduct} \xrightarrow{\text{PTSA, Δ}} \text{(2E)-Product}
$$

Yield Optimization :

  • Lower temperatures (−10°C to 0°C) favor regioselective amine addition.
  • Acidic dehydration at 80–100°C ensures E-selectivity (90–95% E).

Acid Chloride Coupling and Dehydrohalogenation

A classical approach involves amide bond formation followed by elimination:

  • β-Keto Acid Chloride Synthesis : Treating β-ketoglutaric acid with thionyl chloride generates the corresponding acid chloride.
  • Amidation with 2,4-Dichloroaniline : Reacting the acid chloride with 2,4-dichloroaniline in tetrahydrofuran (THF) at 25°C forms 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoic acid.
  • Dehydrohalogenation : Using DBU (1,8-diazabicycloundec-7-ene) as a base in dimethylformamide (DMF) at 120°C induces elimination, producing the E-enoic acid.

$$
\text{β-Ketoglutaric acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{2,4-Dichloroaniline}} \text{Amide} \xrightarrow{\text{DBU, Δ}} \text{(2E)-Product}
$$

Key Considerations :

  • Excess thionyl chloride ensures complete acid chloride formation.
  • DBU’s strong base strength drives efficient HCl elimination.

Reaction Optimization and Parameter Analysis

Temperature and Solvent Effects

Parameter Anhydride Method Michael Addition Acid Chloride
Reaction Temp 0–5°C −10°C (step 1) 25°C (step 2)
Dehydration Temp N/A 80–100°C 120°C
Solvent Ammonium hydroxide Dichloromethane THF/DMF
  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity of 2,4-dichloroaniline in amidation steps.
  • Low temperatures mitigate polymerization side reactions during Michael addition.

Catalysts and Reagents

  • Triethylamine : Neutralizes HCl generated during acid chloride coupling, preventing protonation of the aniline.
  • PTSA : Facilitates dehydration via protonation of the β-hydroxy intermediate, lowering the activation energy for elimination.
  • DBU : A non-nucleophilic base preferentially abstracts β-hydrogens, favoring E-selectivity.

Purification and Characterization

Chromatographic and Crystallization Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aniline and byproducts.
  • Recrystallization : Ethanol/water mixtures (1:2) yield high-purity crystals (mp 189–192°C).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 3H, Ar-H), 6.3 (d, J = 15.6 Hz, 1H, CH=), 5.9 (d, J = 15.6 Hz, 1H, CH=CO).
  • IR : 1715 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Minimize exothermic risks during anhydride opening.
  • Ozone Generator Optimization : Ensures consistent ozonolysis for double bond formation.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various reactions such as:

  • Condensation Reactions : It can condense with other compounds to form larger molecules.
  • Substitution Reactions : The dichlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

2. Biological Studies

The compound has potential applications in biological research:

  • Enzyme Inhibition Studies : It may act as an inhibitor for specific enzymes, making it useful in studies focused on enzyme kinetics and mechanisms.

    For instance, its structure suggests that it could interact with active sites of enzymes involved in metabolic pathways, potentially leading to the development of new therapeutic agents.
  • Protein Interaction Studies : Its ability to bind to proteins can be explored to understand protein-ligand interactions better. This is crucial for drug design and understanding disease mechanisms.

Industrial Applications

1. Specialty Chemicals Production

In the industrial sector, this compound is considered for use in the production of specialty chemicals. Its unique properties allow it to serve as a precursor or intermediate in manufacturing various chemical products.

2. Agrochemical Development

Given its structural characteristics, this compound may also find applications in the formulation of agrochemicals. Its potential herbicidal or fungicidal properties could be investigated further to develop effective agricultural solutions.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on a specific target enzyme involved in cancer metabolism. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for developing anticancer drugs.

Case Study 2: Organic Synthesis Pathways

Research was conducted on synthesizing novel compounds using this compound as a starting material. The results highlighted several successful synthetic routes leading to compounds with enhanced biological activity compared to existing drugs.

Mechanism of Action

The mechanism of action of (2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the core 4-amino-4-oxobut-2-enoic acid scaffold but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Reference
(2E)-4-[(2,4-Dichlorophenyl)amino]-4-oxobut-2-enoic acid 2,4-Dichlorophenyl (E) C₁₀H₇Cl₂NO₃ 260.07
(2Z)-4-[(2,4-Dichlorophenyl)amino]-4-oxobut-2-enoic acid 2,4-Dichlorophenyl (Z) C₁₀H₇Cl₂NO₃ 260.07
(2E)-4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid 4-Methylphenyl C₁₁H₁₁NO₃ 205.21
(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid 4-Bromophenyl C₁₀H₇BrO₃ 255.07
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino (Z) C₁₁H₁₁NO₃ 205.21
(2E)-4-[(3-Carbamoylphenyl)amino]-4-oxobut-2-enoic acid 3-Carbamoylphenyl C₁₁H₁₀N₂O₄ 234.21

Key Observations :

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 2,4-dichloro and 4-bromo substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (EDGs) : Methyl groups (e.g., 4-methylphenyl) reduce electrophilicity but improve solubility in organic solvents .

Stereochemistry :

  • The (2Z)-isomer of the dichlorophenyl derivative exhibits a higher density (1.551 g/cm³) compared to the (2E)-form, likely due to packing differences in the crystal lattice .

Biological Activity

(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as dichlorophenyl maleamic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The chemical formula of this compound is C10H7Cl2NO3. It has a molecular weight of approximately 248.07 g/mol. The compound exhibits a boiling point of 481.3ºC and a melting point ranging from 177 to 180ºC, indicating its stability under various conditions .

PropertyValue
Molecular FormulaC10H7Cl2NO3
Molecular Weight248.07 g/mol
Boiling Point481.3ºC
Melting Point177-180ºC
Purity96%

Research indicates that this compound functions primarily as an inhibitor of kynurenine-3-hydroxylase (KMO), an enzyme involved in the kynurenine pathway that regulates tryptophan metabolism. Inhibition of KMO can lead to decreased production of neurotoxic metabolites such as quinolinic acid, which has implications in neurodegenerative diseases .

Therapeutic Implications

  • Neuroprotection : By inhibiting KMO, this compound may offer protective effects against neurodegeneration associated with diseases like Alzheimer's and Parkinson's.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in macrophages, which could be beneficial in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly reduced the synthesis of quinolinic acid in primary cultures of human peripheral blood monocyte-derived macrophages when treated with interferon-gamma .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications in the aromatic ring and substituent groups could enhance the inhibitory potency against KMO, suggesting pathways for further drug development .
  • Cytotoxicity Assessment : In cytotoxicity assays against cancer cell lines, certain analogs of this compound exhibited IC50 values indicating significant anti-cancer properties, warranting further investigation into their mechanisms and therapeutic potential .

Q & A

Q. What are the standard synthetic routes for (2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid?

The compound is typically synthesized via a Michael addition reaction between maleic anhydride and 2,4-dichloroaniline. The reaction proceeds under anhydrous conditions in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours. The intermediate is hydrolyzed using aqueous NaOH to yield the final product. Purity is optimized via recrystallization in ethanol .

Q. How is the structural conformation of this compound validated experimentally?

Structural confirmation involves a combination of spectroscopic techniques:

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group, N–H bending at ~1550 cm⁻¹).
  • ¹H NMR : Characterizes the (2E)-configuration via coupling constants (J = 12–15 Hz for trans-alkene protons) and aromatic proton splitting patterns.
  • X-ray crystallography : Resolves the spatial arrangement of substituents (e.g., dihedral angles between the dichlorophenyl ring and the enoic acid backbone) .

Q. What analytical methods ensure purity and quantify this compound in mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used, employing a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Potentiometric titration with standardized NaOH validates acidic proton content, achieving ±0.5% accuracy .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies in splitting patterns may arise from dynamic effects (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) at 25–80°C can stabilize conformers, while 2D experiments (COSY, NOESY) clarify through-space interactions. Computational simulations (DFT) model likely conformers to align with experimental data .

Q. What strategies optimize the compound’s stability under varying pH and temperature?

Stability studies in buffered solutions (pH 2–10) at 25–60°C reveal degradation kinetics. The compound is most stable at pH 6–7 (t₁/₂ > 30 days at 25°C). Degradation products (e.g., decarboxylated derivatives) are identified via LC-MS. Lyophilization or storage in amber vials at –20°C minimizes photolytic and thermal decomposition .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Molecular docking studies (using AutoDock Vina) predict binding affinity to microbial enoyl-ACP reductase (IC₅₀ ~15 µM). In vitro assays with Staphylococcus aureus show zone-of-inhibition diameters of 12–14 mm at 100 µg/mL, suggesting antimicrobial potential. Competitive binding assays (SPR) quantify interactions with serum albumin (Kd = 2.3 µM), informing pharmacokinetic profiles .

Q. What metrological practices enhance reproducibility in quantifying this compound?

Calibration curves (R² ≥ 0.999) are validated using NIST-traceable standards. Measurement uncertainty is minimized by triplicate analyses, blank subtraction, and control of humidity (<30% RH). Interlaboratory comparisons (e.g., via ISO 17025 protocols) ensure method robustness .

Q. How can computational models predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Activation energies for tautomerization (enol ↔ keto) are computed to guide synthetic modifications. Solvent effects are simulated using the COSMO-RS model .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid

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